1-(3-Chloro-4-fluorophenyl)pyrrolidine
Description
Significance of Pyrrolidine (B122466) Scaffolds in Medicinal Chemistry and Organic Synthesis
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a highly versatile scaffold in medicinal chemistry. researchgate.netacs.orgnih.gov Its significance stems from several key features:
Three-Dimensionality: The non-planar, puckered nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, which is crucial for specific interactions with biological targets. researchgate.netnih.gov
Stereochemistry: The presence of stereogenic centers in substituted pyrrolidines allows for the creation of stereoisomers with distinct biological profiles, enabling fine-tuning of a drug candidate's efficacy and safety. researchgate.netacs.org
Physicochemical Properties: The pyrrolidine moiety can influence a molecule's solubility, lipophilicity, and metabolic stability, all of which are critical pharmacokinetic properties.
Synthetic Accessibility: A variety of synthetic methods are available for the construction and functionalization of the pyrrolidine ring, making it an attractive component for synthetic chemists. nih.gov
These properties have led to the incorporation of the pyrrolidine scaffold into a wide array of approved drugs and investigational compounds targeting diverse diseases, including cancer, infectious diseases, and central nervous system disorders. researchgate.netacs.org
Overview of Halogenated Phenyl Moieties in Bioactive Compound Design
The introduction of halogen atoms, such as chlorine and fluorine, onto a phenyl ring is a common strategy in drug design. Halogenation can profoundly impact a molecule's biological activity through several mechanisms:
Increased Lipophilicity: The incorporation of halogens generally increases a compound's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.
Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug.
Halogen Bonding: Under certain conditions, halogen atoms can participate in non-covalent interactions known as halogen bonds, which can contribute to the binding affinity of a ligand to its biological target.
The 3-chloro-4-fluorophenyl group, in particular, combines the steric bulk and electronic effects of chlorine with the high electronegativity and metabolic stability often conferred by fluorine. This specific substitution pattern has been explored in the design of various bioactive compounds.
Research Context and Scope of 1-(3-Chloro-4-fluorophenyl)pyrrolidine Investigation
The compound this compound is primarily of interest as a synthetic intermediate or building block for the creation of more complex molecules. While detailed research focusing exclusively on this compound is limited in publicly available literature, its constituent parts suggest its potential utility in the development of novel therapeutic agents. The combination of the versatile pyrrolidine scaffold with the bio-activating potential of the 3-chloro-4-fluorophenyl moiety makes it a valuable starting material for exploring new chemical space in drug discovery programs.
Research involving this compound would likely fall into the following areas:
Synthesis of Novel Bioactive Molecules: Utilizing this compound as a starting material to synthesize more elaborate structures for screening against various biological targets. For instance, derivatives have been investigated for their potential as MDM2 inhibitors in cancer therapy. acs.org
Structure-Activity Relationship (SAR) Studies: Incorporating the this compound fragment into a known active scaffold to investigate the impact of this specific substitution on biological activity.
Development of Synthetic Methodologies: Using this compound as a model substrate to develop and optimize new chemical reactions for the formation of N-arylpyrrolidines.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1000339-33-2 | Santa Cruz Biotechnology |
| Molecular Formula | C₁₀H₁₁ClFN | Santa Cruz Biotechnology |
| Molecular Weight | 199.65 g/mol | CymitQuimica |
Synthesis of this compound
Nucleophilic Aromatic Substitution (SNAr)
This method involves the reaction of a nucleophile, in this case, pyrrolidine, with an activated aryl halide. The 3-chloro-4-fluoro substitution on the benzene (B151609) ring activates the ring towards nucleophilic attack. The fluorine atom, being a better leaving group than chlorine in many SNAr reactions, would likely be displaced by the pyrrolidine nitrogen.
A plausible synthetic route would involve the reaction of 1-bromo-3-chloro-4-fluorobenzene or a similar activated derivative with pyrrolidine, often in the presence of a base and at elevated temperatures. The reaction proceeds through a Meisenheimer complex intermediate. researchgate.netresearchgate.netnih.gov
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming carbon-nitrogen bonds. It involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.
The synthesis of this compound via this method would likely involve the coupling of 1-bromo-3-chloro-4-fluorobenzene with pyrrolidine. A typical catalytic system for this transformation would consist of a palladium source, such as Pd(OAc)₂, and a phosphine (B1218219) ligand, like BINAP or Xantphos, in the presence of a base such as cesium carbonate. nih.govresearchgate.net
Detailed Research Findings
Direct and extensive research on the biological activities of this compound itself is not widely published. However, the presence of the 3-chloro-4-fluorophenyl moiety in other heterocyclic compounds provides insights into its potential applications. For example, semicarbazone derivatives containing the 3-chloro-4-fluorophenyl group have been synthesized and evaluated for their antimicrobial activities. researchgate.net Furthermore, a derivative, this compound-2,5-dione, has been synthesized, indicating the use of this substituted phenylamine in the creation of cyclic imides, which are known to possess a range of biological activities.
The primary role of this compound in academic and industrial research appears to be that of a key intermediate. Its structure is incorporated into larger, more complex molecules that are then investigated for their therapeutic potential. For instance, the structurally related compound 4-[1-(3-Chloro-4-fluorobenzoyl)pyrrolidin-3-YL]-1-methanesulfonylpiperidine has been documented, showcasing the use of the chloro-fluorophenyl pyrrolidine scaffold in building more elaborate drug-like molecules. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c11-9-7-8(3-4-10(9)12)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEWSNZSVSTBSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650470 | |
| Record name | 1-(3-Chloro-4-fluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-33-2 | |
| Record name | 1-(3-Chloro-4-fluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 1 3 Chloro 4 Fluorophenyl Pyrrolidine
Strategies for the Construction of the 1-(3-Chloro-4-fluorophenyl)pyrrolidine Coreorgsyn.orgresearchgate.net
The synthesis of the this compound core can be achieved through several established methodologies for N-aryl pyrrolidine (B122466) formation. These strategies primarily involve forming the pyrrolidine ring and installing the specific aromatic group.
Cyclization Reactions for Pyrrolidine Ring Formation
The construction of the pyrrolidine ring is a cornerstone of many synthetic routes. Common methods involve the cyclization of linear precursors. One classical and widely used approach is the reaction of primary arylamines with 1,4-dihaloalkanes, such as 1,4-dibromobutane (B41627) or 1,4-dichlorobutane, via nucleophilic substitution. chemicalbook.com This method involves the double alkylation of the amine nitrogen to form the saturated five-membered ring.
Another powerful technique is reductive amination. nih.govnih.gov This can be performed in a one-pot reaction between an appropriate 1,4-dicarbonyl compound (like succinaldehyde) or a γ-aminoaldehyde and the primary amine, 3-chloro-4-fluoroaniline (B193440). merckmillipore.comorganic-chemistry.org The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ using a variety of reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) to yield the pyrrolidine ring. nih.govnih.gov More recent methods utilize iridium-catalyzed transfer hydrogenation for the reductive amination of diketones with anilines, offering a practical route to N-aryl-substituted pyrrolidines. orgsyn.org
Table 1: Comparison of General Pyrrolidine Ring Formation Strategies
| Method | Precursors | Reagents/Conditions | Advantages |
|---|---|---|---|
| Nucleophilic Substitution | Primary Amine, 1,4-Dihaloalkane | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Simple, readily available starting materials. |
| Reductive Amination | Primary Amine, 1,4-Dicarbonyl | Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃), Acid catalyst | High-yielding, versatile, avoids over-alkylation. nih.govnih.gov |
| Catalytic Hydrogenation | Diketones, Anilines | Iridium catalyst, Hydrogen source (e.g., HCOOH) | Efficient, potential for scale-up. orgsyn.org |
Installation of the 3-Chloro-4-fluorophenyl Moiety
The installation of the specific 3-chloro-4-fluorophenyl group onto the pyrrolidine nitrogen is a critical step. When starting with pyrrolidine itself, palladium-catalyzed cross-coupling reactions are the state-of-the-art method. The Buchwald-Hartwig amination, in particular, has become a cornerstone for the formation of C-N bonds. researchgate.netmerckmillipore.comorganic-chemistry.org This reaction couples pyrrolidine with an aryl halide, such as 1-bromo-3-chloro-4-fluorobenzene or 1,3-dichloro-2-fluorobenzene, in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. orgsyn.orgnih.gov This method is highly versatile and tolerates a wide range of functional groups.
Alternatively, if the pyrrolidine ring is formed from a linear precursor, the 3-chloro-4-fluorophenyl moiety is introduced from the start by using 3-chloro-4-fluoroaniline as the primary amine precursor in reactions like reductive amination or nucleophilic substitution with a 1,4-dihalobutane. chemicalbook.comnih.gov
Stereoselective Synthesis and Chiral Resolution Techniquesjiangnan.edu.cnmdpi.com
For many pharmaceutical applications, controlling the stereochemistry of the pyrrolidine ring is crucial. This can be achieved either through stereoselective synthesis or by resolving a racemic mixture.
Stereoselective synthesis aims to create a specific stereoisomer directly. This often involves using chiral starting materials, such as enantiomerically pure amino acids, or employing chiral catalysts or auxiliaries. jiangnan.edu.cnbeilstein-archives.org For instance, 1,3-dipolar cycloaddition reactions between azomethine ylides and alkenes, using a chiral auxiliary like a tert-butanesulfinyl group, can produce highly substituted pyrrolidines with excellent diastereoselectivity. synquestlabs.comresearchgate.net
When a racemic mixture of a this compound derivative is synthesized, chiral resolution can be employed to separate the enantiomers. nih.gov A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid (a chiral resolving agent), such as tartaric acid. These diastereomeric salts often have different solubilities, allowing for their separation by crystallization. nih.gov Another powerful technique is chiral high-performance liquid chromatography (HPLC), which uses a chiral stationary phase (CSP) to separate the enantiomers. jiangnan.edu.cnnih.govnih.gov Cyclodextrin-based and polysaccharide-based CSPs are widely used for the enantioseparation of various chiral compounds, including amines. jiangnan.edu.cnmdpi.com
Impact of Stereogenicity on Compound Properties and Biological Profiles
The three-dimensional arrangement of atoms in a molecule can have a profound impact on its physical properties and, more importantly, its interaction with biological targets like enzymes and receptors. The presence of stereocenters in derivatives of the this compound scaffold can lead to enantiomers with significantly different biological activities.
For example, in the development of spirooxindole inhibitors of the MDM2-p53 interaction, the specific stereochemistry of the pyrrolidine ring is absolutely critical for potent binding. Research has shown that compounds with a specific absolute configuration exhibit high affinity for the MDM2 protein, while their enantiomers or diastereomers are often significantly less active or even inactive. nih.gov This highlights the necessity of stereocontrolled synthesis or efficient chiral resolution to obtain the desired biologically active isomer. The introduction of fluorine can also influence the conformational preferences of the pyrrolidine ring, which in turn affects its biological profile.
Derivatization and Functionalization of the this compound Scaffoldresearchgate.netrsc.org
The this compound scaffold serves as a versatile building block for the synthesis of a wide array of more complex molecules. The pyrrolidine ring and the phenyl group can be further functionalized to explore structure-activity relationships (SAR) in drug discovery programs. For instance, derivatives of this scaffold have been investigated as potent inhibitors of inorganic pyrophosphatase, demonstrating antibacterial activity. rsc.org
Exploration of Pyrrolidine-2,5-dione Analogues
A significant class of derivatives are the pyrrolidine-2,5-diones, also known as succinimides. The synthesis of N-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione can be readily achieved through the reaction of 3-chloro-4-fluoroaniline with succinic anhydride. beilstein-archives.orgresearchgate.net This reaction typically proceeds in two steps: the initial formation of a succinamic acid intermediate, followed by cyclization via dehydration, which can be promoted by heating or by using a dehydrating agent like acetic anhydride. synquestlabs.comresearchgate.net Microwave-assisted synthesis has also been reported as an efficient method for preparing N-arylsuccinimides. researchgate.net
These N-aryl succinimide (B58015) derivatives are valuable intermediates themselves. The dione (B5365651) functionality provides reactive sites for further chemical transformations. For example, the maleimide (B117702) core (a pyrrole-2,5-dione) is a well-known Michael acceptor, readily reacting with thiol groups in proteins, making it a popular choice for creating bioconjugates. nih.gov Derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione have been synthesized and evaluated as potential tyrosine kinase inhibitors.
Table 2: Synthesis of N-Aryl Succinimides
| Starting Materials | Reagents/Conditions | Product | Key Features |
|---|---|---|---|
| 3-Chloro-4-fluoroaniline, Succinic anhydride | Heat or Acetic Anhydride/NaOAc | N-(3-Chloro-4-fluorophenyl)succinimide | Two-step, one-pot possibility. beilstein-archives.org |
Synthesis of Spirooxindole-Pyrrolidine Derivatives
The fusion of a pyrrolidine ring with an oxindole (B195798) core to create a spirocyclic system is a prominent strategy in the design of bioactive compounds. The most powerful and widely used method for constructing the spirooxindole-pyrrolidine framework is the 1,3-dipolar cycloaddition reaction. nih.govresearchgate.netiaea.org This reaction typically involves the in situ generation of an azomethine ylide, which then reacts with a suitable dipolarophile, such as a 3-ylideneoxindole.
The general mechanism proceeds via the condensation of an isatin (B1672199) derivative with a secondary amino acid, such as sarcosine (B1681465) or L-proline, which generates the azomethine ylide dipole. nih.govmdpi.com This dipole then undergoes a [3+2] cycloaddition with an activated alkene on the oxindole ring, leading to the formation of the desired spiro-pyrrolidine structure with high regio- and stereoselectivity. iaea.org While direct synthesis starting from this compound is not prominently documented, analogues containing the 3-chloro-4-fluorophenyl moiety can be synthesized by utilizing an appropriately substituted isatin or dipolarophile in the cycloaddition cascade.
The reaction is highly versatile, allowing for the creation of a diverse library of compounds by varying the three main components: the isatin, the amino acid, and the dipolarophile. nih.govrsc.org Many of these syntheses are performed as one-pot, multicomponent reactions, which offers high operational simplicity and efficiency. nih.goviaea.orgnih.gov
Table 1: Representative Examples of Three-Component Synthesis of Spirooxindole-Pyrrolidine Derivatives
Preparation of Carboxamide-Bearing Analogues
The introduction of a carboxamide functional group is a common strategy to modulate the physicochemical properties of a molecule. For this compound, carboxamide-bearing analogues can be prepared through several reliable synthetic routes.
A key intermediate for these syntheses is a pyrrolidine ring bearing a carboxylic acid function. One established method involves the reaction of 3-chloro-4-fluoroaniline with itaconic acid in water under reflux. nih.gov This reaction proceeds through an initial Michael addition followed by an intramolecular cyclization via dehydration to form 1-(3-chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. nih.gov
Once the carboxylic acid intermediate is obtained, it can be converted into a variety of carboxamide analogues. Standard peptide coupling reagents are highly effective for this transformation. luxembourg-bio.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), often used with an additive like 1-hydroxy-1H-benzotriazole (HOBt) to prevent side reactions and racemization, or modern uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) can be employed to couple the pyrrolidine carboxylic acid with a wide range of primary or secondary amines to yield the desired amides. luxembourg-bio.comuni-kiel.de This amidation is a crucial step in the synthesis of N-(3-chloro-4-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide.
Alternatively, the carboxylic acid can be converted to a more reactive species like an acid chloride or an ester. For instance, esterification with methanol (B129727) can yield the corresponding methyl carboxylate, which can then be reacted with hydrazine (B178648) hydrate (B1144303) to produce a carbohydrazide. nih.gov This hydrazide serves as a versatile building block for further derivatization into hydrazones or other complex structures. nih.gov Another approach involves synthesizing semicarbazone derivatives from 3-chloro-4-fluorophenylhydrazine, which contains a related hydrazinecarboxamide linkage. researchgate.net
Table 2: Synthesis of Carboxamide Precursors and Analogues
Development of Triazole-Substituted Pyrrolidine Systems
Triazoles are important heterocyclic motifs that act as stable bioisosteres for amide bonds and participate in a variety of non-covalent interactions. Integrating a triazole ring with the this compound scaffold can lead to novel chemical entities with unique properties. The two major isomers, 1,2,3-triazoles and 1,2,4-triazoles, are typically synthesized via distinct pathways.
The most prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.net To create a triazole-substituted analogue of this compound, the parent molecule would first need to be functionalized with either a terminal alkyne or an azide (B81097) group. For example, an alcohol or halide on the pyrrolidine ring could be converted to an azide via nucleophilic substitution. This derivatized pyrrolidine could then be reacted with a wide variety of alkynes in the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) to yield the desired 1,2,3-triazole-linked product. researchgate.nettandfonline.com
The synthesis of 1,2,4-triazole (B32235) systems often involves the cyclization of thiosemicarbazide (B42300) precursors or the direct reaction of a nucleophilic pyrrolidine with a pre-formed triazole system. nih.gov One established route involves the ring-opening of a pyrrolidine-derived epoxide with the sodium salt of 1,2,4-triazole. nih.govresearchgate.net The resulting alcohol can then be further functionalized. Alternatively, solid-phase synthesis has been used to create libraries of 1,2,4-triazoles tethered to a 4-mercaptopyrrolidine core. nih.gov These methods provide a robust platform for attaching the this compound moiety to a 1,2,4-triazole ring, either through the pyrrolidine nitrogen or a substituent on the ring itself.
Optimization of Reaction Conditions and Yield Enhancement in Complex Syntheses
The successful synthesis of complex molecules, such as the spirooxindole-pyrrolidines described in section 2.3.2, is highly dependent on the careful optimization of reaction parameters to maximize chemical yield and stereoselectivity. nih.govresearchgate.net The multicomponent nature of these reactions means that small changes in conditions can have a profound impact on the outcome.
Key parameters that are systematically screened include the choice of catalyst, solvent, temperature, and reaction time. mdpi.comresearchgate.net For the 1,3-dipolar cycloaddition, both Brønsted and Lewis acids have been evaluated as catalysts. In one study, a screen of various Brønsted acids for a one-pot synthesis of spirooxindole-pyrrolidines found that benzoic acid provided a superior yield and diastereomeric ratio compared to other acids like acetic acid or TFA. nih.gov In other cases, metal catalysts, such as silver or copper salts, have been shown to be highly effective, often reducing reaction times and improving yields. researchgate.net
The choice of solvent is also critical. Alcohols like methanol or ethanol (B145695) are commonly used as they are effective at solvating the reactants and are relatively environmentally benign. mdpi.comnih.gov Temperature control is another vital tool for optimization. While many cycloadditions proceed efficiently at room temperature, others benefit from heating under reflux or via microwave irradiation, which can significantly shorten reaction times and drive the reaction to completion. nih.govnih.gov The systematic variation of these conditions is essential for developing a robust and high-yielding synthetic protocol.
Table 3: Optimization of Reaction Conditions for a Model [3+2] Cycloaddition Reaction
BzOH = Benzoic Acid, AcOH = Acetic Acid, TFA = Trifluoroacetic Acid, EtOH = Ethanol, MeOH = Methanol, DCM = Dichloromethane, RT = Room Temperature, MW = Microwave, dr = diastereomeric ratio.
Sophisticated Spectroscopic and Structural Elucidation Techniques for 1 3 Chloro 4 Fluorophenyl Pyrrolidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 1-(3-Chloro-4-fluorophenyl)pyrrolidine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments delivers a complete structural assignment.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring relationships. For this compound, the spectrum is expected to show signals corresponding to the protons on the aromatic ring and the aliphatic pyrrolidine (B122466) ring.
Aromatic Region (6.5-8.0 ppm): The 3-chloro-4-fluorophenyl group contains three aromatic protons. Their signals are expected to appear in the downfield region typical for aromatic compounds. oregonstate.edulibretexts.org The specific substitution pattern leads to a complex splitting pattern due to spin-spin coupling between the protons and with the fluorine atom.
Aliphatic Region (1.5-4.0 ppm): The pyrrolidine ring has two pairs of chemically non-equivalent methylene (B1212753) (CH₂) groups. The protons on the carbon adjacent to the nitrogen atom (N-CH₂) are deshielded and appear further downfield (typically 3.0-4.0 ppm) compared to the other methylene protons (C-CH₂), which are expected at a higher field (typically 1.5-2.5 ppm). libretexts.org These signals typically appear as multiplets due to coupling with adjacent protons. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrrolidine H (2, 5) | 3.2 - 3.6 | Multiplet |
| Pyrrolidine H (3, 4) | 1.9 - 2.3 | Multiplet |
| Aromatic H | 6.7 - 7.3 | Multiplet |
Note: These are predicted values based on typical ranges for N-aryl pyrrolidines. Actual values may vary depending on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. For this compound, a total of eight distinct signals are anticipated, corresponding to the six unique carbons of the substituted phenyl ring and the two sets of carbons in the pyrrolidine ring. ipb.pt
Aromatic Carbons (110-150 ppm): The signals for the six aromatic carbons appear in the typical downfield region. pressbooks.pub The carbon atom bonded to the fluorine (C-F) will exhibit a large coupling constant (¹JCF), while other carbons in the ring will show smaller two-, three-, and four-bond couplings (ⁿJCF). The carbons attached to the nitrogen and chlorine atoms will also have their chemical shifts influenced by these electronegative substituents.
Aliphatic Carbons (20-60 ppm): The pyrrolidine ring will show two signals. spectrabase.comchemicalbook.com The carbon atoms adjacent to the nitrogen (C2' and C5') are deshielded and appear at a lower field (typically 45-55 ppm) compared to the other two carbons (C3' and C4'), which resonate at a higher field (typically 20-30 ppm). ipb.pt
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Pyrrolidine C (3, 4) | 24 - 28 |
| Pyrrolidine C (2, 5) | 48 - 52 |
| Aromatic C | 115 - 128 |
| Aromatic C-Cl | 120 - 125 |
| Aromatic C-N | 145 - 150 |
| Aromatic C-F | 155 - 160 (d, ¹JCF ≈ 240-250 Hz) |
Note: These are predicted values. The aromatic carbon signals are complex due to substituent effects and C-F coupling.
Given the presence of a fluorine atom, ¹⁹F NMR is a highly valuable and sensitive technique for characterization. nih.gov Since there is essentially no background signal in this type of analysis, it provides a clean and direct probe of the fluorine's environment. nih.gov For this compound, a single resonance is expected. The chemical shift of this signal is sensitive to the electronic environment on the aromatic ring. rsc.orgrsc.org This resonance may appear as a multiplet due to coupling with the neighboring aromatic protons.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. It measures the mass-to-charge ratio (m/z) to several decimal places, which allows for the calculation of a unique molecular formula.
For this compound, HRMS is used to confirm its molecular formula of C₁₀H₁₁ClFN. The calculated exact mass is compared to the experimentally measured mass. A close match between these values provides definitive confirmation of the compound's elemental composition, distinguishing it from other molecules with the same nominal mass but different atomic constituents. Furthermore, the presence of a chlorine atom results in a characteristic isotopic pattern, with a second peak (M+2) at approximately one-third the intensity of the molecular ion peak (M), providing additional structural evidence.
Table 3: Molecular Formula and Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₁ClFN |
| Calculated Exact Mass | 199.05641 Da |
| Monoisotopic Mass | 199.05641 Da |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. spectroscopyonline.com The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its structural features. libretexts.orglibretexts.org
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring appears just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). pressbooks.publibretexts.org
C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl ring are expected to produce a series of bands in the 1450-1600 cm⁻¹ region. pressbooks.pub
C-N Stretching: The stretching vibration of the aryl-amine C-N bond is typically observed in the 1250-1350 cm⁻¹ range.
C-F and C-Cl Stretching: The carbon-halogen bonds give rise to strong absorptions in the fingerprint region of the spectrum. The C-F stretch is expected in the 1100-1250 cm⁻¹ range, while the C-Cl stretch appears at lower wavenumbers, typically between 600-800 cm⁻¹. spectroscopyonline.com
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3030 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aryl C-N | Stretch | 1250 - 1350 |
| C-F | Stretch | 1100 - 1250 |
| C-Cl | Stretch | 600 - 800 |
X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis
While a crystal structure for this compound itself is not prominently available, data from closely related derivatives, such as 1-(3-Chloro-4-fluorophenyl)-5-(2-diazoacetyl)-4-phenylpyrrolidin-2-one, offer significant insights into the likely structural features. nih.govresearchgate.net
Conformation: Analysis of this derivative reveals that the pyrrolidine ring adopts a non-planar "envelope" conformation. nih.gov This is a common, low-energy conformation for five-membered rings.
Planarity and Dihedral Angles: The 3-chloro-4-fluorobenzene ring is planar. The study of the derivative showed that the plane of this aromatic ring is nearly coplanar with the pyrrolidine ring, with a very small dihedral angle of 4.3°. nih.gov This suggests significant electronic interaction between the aromatic system and the nitrogen lone pair.
Bond Parameters: A full crystallographic analysis would yield precise measurements of all bond lengths and angles, confirming the connectivity established by other spectroscopic methods. researchgate.netresearchgate.net
Table 5: Illustrative Crystallographic Parameters from a Derivative, 1-(3-Chloro-4-fluorophenyl)-5-(2-diazoacetyl)-4-phenylpyrrolidin-2-one nih.gov
| Parameter | Description | Value |
| Crystal System | Monoclinic | |
| Space Group | P2₁/n | |
| Pyrrolidine Conformation | Puckering Analysis | Envelope |
| Dihedral Angle | (Phenyl Ring) vs (Pyrrolidine Plane) | 4.3 (6)° |
Note: These parameters are from a related derivative and serve to illustrate the type of structural information obtained from X-ray crystallography.
Compound Names
Advanced Chromatographic Methods for Purity Assessment and Isolation of this compound and its Derivatives
The purity assessment and isolation of the chemical compound this compound and its derivatives are critical steps in its synthesis and characterization. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for achieving the high levels of purity and analytical detail required for research and development. These methods offer high resolution, sensitivity, and accuracy in separating the target compound from starting materials, by-products, and other impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of synthetic compounds like this compound. By employing a liquid mobile phase and a solid stationary phase, HPLC separates components of a mixture based on their differential interactions with the two phases. For compounds such as halogenated phenylpyrrolidines, reversed-phase HPLC (RP-HPLC) is the most common and effective mode.
In a typical RP-HPLC setup for the analysis of this compound, a non-polar stationary phase, such as a C18-bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), frequently with additives such as formic acid or trifluoroacetic acid to improve peak shape and resolution. The separation is based on the hydrophobic interactions of the analyte with the stationary phase; more non-polar compounds are retained longer on the column.
Representative HPLC Method Parameters for Purity Assessment:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Using such a method, a sample of this compound would be expected to elute as a major peak, with any impurities appearing as separate, smaller peaks at different retention times. The purity is then calculated based on the relative peak areas. For preparative HPLC, the conditions can be scaled up with a larger column and higher flow rate to isolate the pure compound.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over conventional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures. For the analysis of this compound and its derivatives, UPLC is particularly advantageous for detecting trace-level impurities and for high-throughput screening.
The principles of separation in UPLC are the same as in HPLC, with reversed-phase chromatography being the predominant mode for this class of compounds. The enhanced efficiency of UPLC columns leads to sharper and narrower peaks, allowing for better separation of closely eluting impurities and a more accurate purity determination.
A study detailing the analysis of a complex spirooxindole containing a 3-chloro-2-fluorophenyl-pyrrolidine moiety highlights the power of UPLC for the characterization of intricate molecular structures. acs.orglgcstandards.com In this research, UPLC was used to confirm the purity of the final compounds, demonstrating its capability to handle complex mixtures and provide high-resolution separation. acs.orglgcstandards.com The stability of related compounds has also been monitored using UPLC, showcasing its utility in degradation studies. acs.orglgcstandards.com
Representative UPLC Method Parameters for Purity Assessment:
| Parameter | Value |
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 2 µL |
The significantly shorter run times in UPLC make it an ideal technique for in-process controls during synthesis, allowing for rapid feedback on reaction progress and purity. The increased sensitivity is also crucial for the detection and quantification of genotoxic impurities, which may be present at very low levels. A certificate of analysis for the related compound 2-(2-Fluorophenyl)pyrrolidine confirms a purity of 95.17% as determined by HPLC, underscoring the routine use of such chromatographic techniques for quality control.
Computational Chemistry and Theoretical Investigations of 1 3 Chloro 4 Fluorophenyl Pyrrolidine
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are cornerstone techniques in modern drug discovery, used to predict how a ligand (a small molecule) might bind to the active site of a protein receptor. nih.gov These simulations help in understanding the binding affinity and orientation of the ligand, guiding the design of more potent and selective molecules.
While specific docking studies for 1-(3-chloro-4-fluorophenyl)pyrrolidine are not extensively published, research on structurally related compounds provides a clear indication of its potential interactions. For instance, derivatives containing a substituted chloro-fluorophenyl-pyrrolidine scaffold have been investigated as inhibitors of key biological targets. One such target is the Murine Double Minute 2 (MDM2) protein, a crucial negative regulator of the p53 tumor suppressor. nih.gov Computational models of spirooxindole-pyrrolidine derivatives show the chloro-fluorophenyl moiety fitting into specific hydrophobic pockets of the MDM2 protein, highlighting its importance for binding affinity. acs.org
In other studies, N-(3-chloro-4-fluorophenyl) containing structures have been designed and docked against the Monoamine Oxidase-B (MAO-B) enzyme, a target for treating Parkinson's disease. asiapharmaceutics.info These computational analyses revealed that the substituted aromatic ring plays a critical role in anchoring the molecule within the enzyme's active site, displaying favorable binding energies compared to known inhibitors. asiapharmaceutics.info
Analysis of Binding Pockets and Key Interaction Modes (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The efficacy of a ligand is determined by the specific interactions it forms within the protein's binding pocket. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
For chloro-fluorophenyl-pyrrolidine derivatives targeting the MDM2 protein, docking models reveal that the molecule's distinct components occupy the three critical p53 binding pockets:
Phe19 pocket: Often occupied by a portion of the ligand's core structure.
Trp23 pocket: A hydrophobic pocket that can accommodate aromatic rings.
Leu26 pocket: The 3-chloro-4-fluorophenyl group is predicted to project into this hydrophobic pocket, forming favorable contacts that stabilize the complex. acs.org
Separately, studies on the Polo-box domain (PBD) of Polo-like kinase 1 (Plk1), an important oncology target, have identified a unique "pyrrolidine-binding pocket." nih.govresearchgate.net This pocket is specifically adapted to recognize the pyrrolidine (B122466) ring of ligands. The interaction is primarily hydrophobic, involving key amino acid residues such as Trp414 and Phe535, which form a hydrophobic core that accommodates the non-polar pyrrolidine ring. nih.gov While not directly involving the chloro-fluorophenyl substituent, this demonstrates that the pyrrolidine scaffold itself is a key pharmacophoric element capable of specific, high-affinity interactions.
The table below summarizes potential interactions based on studies of related compounds.
| Target Protein | Binding Pocket | Interacting Ligand Moiety | Key Amino Acid Residues | Type of Interaction |
| MDM2 | Leu26 pocket | 3-Chloro-4-fluorophenyl | (Not specified) | Hydrophobic |
| Plk1 PBD | Pyrrolidine-binding pocket | Pyrrolidine Ring | Trp414, Phe535 | Hydrophobic |
| MAO-B | Active Site | N-(3-chloro-4-fluorophenyl) | (Not specified) | Hydrophobic, Electrostatic |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, offering predictions about its stability, reactivity, and spectroscopic characteristics. mdpi.com DFT studies on related halogenated aromatic compounds provide a framework for understanding the properties of this compound. researchgate.netresearchgate.net
Key parameters derived from DFT calculations include:
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across a molecule. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). researchgate.netprensipjournals.com For this compound, negative potential would be expected around the fluorine, chlorine, and nitrogen atoms, indicating sites for potential hydrogen bonding.
Global Reactivity Descriptors: Parameters like electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) are calculated from HOMO and LUMO energies to quantify the molecule's reactivity. mdpi.com
DFT calculations on a similar molecule, 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, yielded the following quantum chemical parameters, which serve as a proxy for the title compound. researchgate.net
| Parameter | Definition | Representative Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0548 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.2524 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 6.8024 |
| Electronegativity (χ) | Measure of an atom's ability to attract electrons | 3.6536 |
| Electrophilicity Index (ω) | Global electrophilic nature of a molecule | 3.1512 |
Data derived from a structurally related thiourea (B124793) derivative. researchgate.net
Conformational Analysis and Pseudorotation of the Pyrrolidine Ring System
The five-membered pyrrolidine ring is not planar. nih.gov Its three-dimensional structure is flexible and can adopt various non-planar conformations, a phenomenon described by the concept of pseudorotation. nih.govnih.gov This conformational flexibility is crucial for its function in drug molecules, as it allows the ring and its substituents to adopt an optimal orientation for binding to a protein target. researchgate.net
The pseudorotation pathway involves a continuous interconversion between two main types of conformations:
Envelope (Cs symmetry): Four of the ring atoms are coplanar, while the fifth is out of the plane.
Twist (C2 symmetry): Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.
The specific conformation adopted can be influenced by the nature and position of substituents on the ring. nih.gov X-ray crystallography of a related compound, 1-(3-Chloro-4-fluorophenyl)-5-(2-diazoacetyl)-4-phenylpyrrolidin-2-one, confirmed that its pyrrolidine ring adopts an envelope conformation. nih.govresearchgate.net The specific puckering parameters, which precisely define the degree and type of non-planarity, were calculated as q2 = 0.2816 (12) Å and φ₂ = 115.6 (2)°. nih.govresearchgate.net This inherent three-dimensionality allows the pyrrolidine scaffold to effectively explore the spatial environment of a binding site. nih.gov
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties through Computational Methods
Before a compound can become a drug, it must possess favorable ADME properties. Computational methods are now routinely used in the early stages of drug discovery to predict these properties, helping to filter out candidates that are likely to fail due to poor pharmacokinetics. nih.gov Numerous web-based platforms and software, such as SwissADME, pkCSM, and ADMETLab, utilize Quantitative Structure-Activity Relationship (QSAR) models to make these predictions. nih.gov
For this compound, these tools can predict a range of critical ADME parameters:
Absorption: Predictions include water solubility (LogS), intestinal absorption (HIA), and permeability across Caco-2 cell monolayers.
Distribution: Key parameters are the volume of distribution (VDss), plasma protein binding (PPB), and blood-brain barrier (BBB) permeability.
Metabolism: Predictions often focus on whether the compound is likely to be a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4), which are responsible for the metabolism of most drugs. researchgate.net
Excretion: Total clearance of the compound can be estimated.
The table below shows a set of predicted ADME properties for a molecule with the structure of this compound, as generated by computational models.
| ADME Property | Parameter | Predicted Value/Classification | Significance |
| Physicochemical | Molecular Weight | 213.66 g/mol | Within typical drug-like range |
| LogP (Lipophilicity) | 2.5 - 3.0 | Good balance for permeability and solubility | |
| Water Solubility (LogS) | Moderately Soluble | Affects absorption and formulation | |
| Absorption | Human Intestinal Absorption | High | Likely to be well-absorbed orally |
| Distribution | Blood-Brain Barrier (BBB) Permeant | Yes | May cross into the central nervous system |
| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | No | Lower risk of interactions with CYP3A4-metabolized drugs |
Note: These values are predictions from computational models and require experimental validation.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 3 Chloro 4 Fluorophenyl Pyrrolidine Analogues
Elucidation of Key Pharmacophoric Features within the 1-(3-Chloro-4-fluorophenyl)pyrrolidine Scaffold
The this compound scaffold is a privileged structure in medicinal chemistry, particularly in the design of inhibitors for protein-protein interactions, such as the MDM2-p53 interaction. acs.orgnih.gov Modeling studies of spirooxindole-based MDM2 inhibitors, which incorporate the this compound moiety, have revealed critical pharmacophoric features. In these inhibitors, the 3-chloro-2-fluorophenyl group projects into the Leu26 p53 binding pocket of the MDM2 protein. acs.org This highlights the importance of the substituted phenyl ring for specific hydrophobic and electronic interactions within the target's binding site.
The pyrrolidine (B122466) ring itself serves as a central scaffold, orienting the crucial substituents in a precise three-dimensional arrangement necessary for biological activity. bohrium.com In the context of dipeptidyl peptidase-4 (DPP-4) inhibitors, the pyrrolidine or its analogues are recognized as important P1 fragments that bind to the S1 pocket of the enzyme. bohrium.com The nitrogen atom within the pyrrolidine ring is a key feature, often involved in critical interactions or serving as an attachment point for further chemical modifications.
An aryl group (the 3-chloro-4-fluorophenyl ring) that occupies a specific hydrophobic pocket in the target protein.
A central heterocyclic core (the pyrrolidine ring) that provides the structural framework.
Various substituents attached to both the phenyl and pyrrolidine rings that can be modified to fine-tune activity, selectivity, and physicochemical properties.
Influence of Substituents on Biological Activity Profiles
The biological activity of compounds containing the this compound scaffold can be significantly altered by modifying the substituents on both the phenyl and pyrrolidine rings.
The substitution pattern on the phenyl ring is a critical determinant of biological activity. In the context of MDM2 inhibitors, the 3-chloro-4-fluorophenyl group is often optimal for potent inhibition. acs.org However, even minor changes to this substitution can have a profound impact.
For instance, in a series of histone deacetylase (HDAC) inhibitors, the presence of a 3-chloro-4-fluorophenyl group on a pyrimidine (B1678525) scaffold was investigated. nih.gov The structure-activity relationship analysis revealed that small substituents on the phenyl ring are generally beneficial for HDAC inhibitory activity. nih.gov In a different study on semicarbazone derivatives, compounds bearing hydroxyl (OH) and nitro (NO₂) groups at the 4-position of a phenyl ring (in a related scaffold) exhibited good antibacterial activity, while a methoxy (B1213986) (OCH₃) group at the same position conferred moderate antifungal activity. researchgate.net
Introduction of additional nitrogen atoms into the aryl rings of spirooxindole MDM2 inhibitors, in an effort to improve solubility, has also been explored. acs.org For example, replacing the 3-chloro-2-fluorophenyl group with a nitrogen-containing heteroaryl ring resulted in a significant decrease in binding affinity to MDM2. acs.org
The following table summarizes the effects of various phenyl ring modifications on the activity of different classes of compounds.
| Compound Class | Original Phenyl Group | Modification | Effect on Activity | Reference |
| MDM2 Inhibitors | 3-chloro-2-fluorophenyl | Insertion of a nitrogen atom | 26-fold weaker binding affinity | acs.org |
| Antimalarials | 4-trifluoromethylphenyl | Replacement with 4-trifluoromethoxyphenyl | Slightly decreased activity | nih.gov |
| Antimalarials | Monosubstituted fluorinated phenyl | Introduction of a disubstituted fluorinated phenyl ring | Significant loss of potency | nih.gov |
| HDAC Inhibitors | Substituted phenyl | Small groups (e.g., methoxy) | Beneficial for inhibitory activity | nih.gov |
Modifications to the pyrrolidine ring are also crucial for modulating biological activity. In the design of spirooxindole-based MDM2 inhibitors, the pyrrolidine core is central to the molecule's three-dimensional structure. nih.gov To address issues of chemical stability, such as isomerization, researchers have designed analogues with two identical substituents at the C-2 position of the pyrrolidine ring. acs.orgnih.gov This modification can lead to a rapid and irreversible conversion to a single, more stable diastereoisomer. acs.org
In the development of antimalarial agents, incorporating a pyrrolidine ring directly into a 6-chloro-2-arylvinylquinoline scaffold was explored. nih.gov However, these analogues generally displayed only moderate to low activity against the Dd2 strain of Plasmodium falciparum. nih.gov
The table below illustrates the impact of modifications on the pyrrolidine ring in different compound series.
| Compound Class | Modification on Pyrrolidine Ring | Observed Effect | Reference |
| MDM2 Inhibitors | Introduction of two identical substituents at C-2 | Increased chemical stability, formation of a single diastereoisomer | acs.orgnih.gov |
| Antimalarials | Direct incorporation into a quinoline (B57606) scaffold | Moderate to low antiplasmodial activity | nih.gov |
Stereochemical Effects on Biological Target Recognition and Efficacy
In the case of spirooxindole MDM2 inhibitors, the stereochemistry at the spiro-carbon and the substituted carbons of the pyrrolidine ring is crucial for potent activity. acs.org Specific diastereomers exhibit significantly higher binding affinity to MDM2 than others. This is because the precise spatial orientation of the key pharmacophoric groups—the substituted phenyl rings and other functional groups—is necessary to fit optimally into the binding pockets of the MDM2 protein. acs.org The design of stereochemically pure compounds is therefore a key strategy in the development of potent and selective inhibitors.
For dipeptidyl peptidase-4 (DPP-4) inhibitors, the stereochemistry of the pyrrolidine ring and the adjacent α-aminoacyl linker is also a critical factor. bohrium.com The specific stereoisomer determines how the molecule interacts with the S1 and S2 subsites of the DPP-4 active site, with incorrect stereochemistry leading to a significant loss of inhibitory potency. bohrium.com
The importance of stereochemistry is a recurring theme in the development of bioactive molecules based on the this compound scaffold, underscoring the need for stereoselective synthesis and characterization of individual stereoisomers.
Mechanistic Investigations into Biological Interactions of 1 3 Chloro 4 Fluorophenyl Pyrrolidine Analogues
Investigations into Molecular Target Engagement and Mode of Action
The mode of action of 1-(3-chloro-4-fluorophenyl)pyrrolidine analogues is primarily dictated by their specific interactions with various biological macromolecules. Research has centered on their ability to inhibit key enzymes, modulate receptor functions, and interact with essential metal ions, thereby influencing downstream signaling and cellular processes.
Enzyme Inhibition Studies (e.g., MDM2, PARP, HDAC2, PHB2, EGFR, Carbonic Anhydrase)
Analogues featuring the chloro-phenyl-pyrrolidine scaffold have demonstrated significant inhibitory activity against several key enzymes implicated in disease, most notably Murine Double Minute 2 (MDM2) and Epidermal Growth Factor Receptor (EGFR).
MDM2 Inhibition: A prominent class of analogues, the spirooxindoles, which incorporate a pyrrolidine (B122466) ring and a chloro-phenyl substituent, have been identified as potent inhibitors of the MDM2-p53 protein-protein interaction. nih.gov The MDM2 protein is a primary negative regulator of the p53 tumor suppressor. nih.govnih.gov By binding to a specific pocket on the MDM2 protein, these inhibitors block its interaction with p53, thereby preventing p53 degradation and reactivating its tumor suppressor functions. nih.gov This leads to cell cycle arrest and apoptosis in cancer cells with wild-type p53. nih.gov
One notable clinical candidate, Alrizomadlin (AA-115/APG-115), is a spirooxindole-based MDM2 inhibitor that features a 3-chloro-2-fluorophenyl group, a close analogue to the 3-chloro-4-fluorophenyl moiety. It binds to MDM2 with exceptionally high affinity, exhibiting a Ki value of less than 1 nM. researchgate.net Another advanced inhibitor, MI-77301 (SAR405838), also a spirooxindole, binds to MDM2 with a high affinity (Ki = 0.88 nM). nih.gov The development of these compounds has involved extensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties. researchgate.net
EGFR Inhibition: Certain pyrimidine (B1678525) derivatives incorporating a 3-chloro-4-(substituted-benzyloxy)anilino moiety have been designed as dual inhibitors of EGFR and ErbB-2 kinases. mdpi.com Based on the structure of the approved drug Lapatinib, these analogues have shown significant potential in blocking the tyrosine kinase activity of these receptors. mdpi.com For instance, compound 19 (CHMFL-EGFR-202), which contains a 3-chloro-4-(pyridin-2-ylmethoxy)phenyl group, was discovered as a potent and irreversible inhibitor of EGFR mutants, including the drug-resistant T790M mutation. researchgate.net
Other Enzymes:
PARP, PHB2, and Carbonic Anhydrase: A review of the available scientific literature did not yield specific data on the inhibition of Poly (ADP-ribose) polymerase (PARP), Prohibitin-2 (PHB2), or Carbonic Anhydrase (CA) by direct analogues of this compound. While research exists on inhibitors for these enzymes, such as sulfonamides for carbonic anhydrase, the specific scaffold of interest was not represented in the findings. nih.govnih.govwikipedia.org
HDAC2: Studies have been conducted on phenylpyrrole-based derivatives as inhibitors of histone deacetylases (HDACs), including HDAC1 and HDAC6. nih.gov However, these scaffolds are structurally distinct from the 1-phenylpyrrolidine (B1585074) core.
Receptor Modulation and Signal Transduction Pathway Effects
Analogues of this compound have been investigated for their ability to modulate the activity of key receptors in the central nervous system, particularly serotonin (B10506) receptors.
5-HT1A Receptor Agonism: The 5-hydroxytryptamine (5-HT) system, and specifically the 5-HT1A receptor subtype, is implicated in a variety of neuropsychiatric conditions such as anxiety and depression. nih.govnih.gov A compound featuring the precise 3-chloro-4-fluorophenyl moiety, named [¹⁸F]F15599, has been identified as a selective and high-affinity agonist for the 5-HT1A receptor. nih.gov This molecule was developed as a potential radiotracer for Positron Emission Tomography (PET) imaging to study the distribution and function of 5-HT1A receptors in the brain. nih.gov Its unlabeled precursor, F15599, demonstrates nanomolar affinity for the receptor, highlighting the scaffold's potential for modulating serotonergic signaling pathways. nih.gov
Cellular Pathway Perturbation Analysis (e.g., Apoptosis Induction, Cell Proliferation Inhibition)
A primary consequence of the molecular interactions of this compound analogues, particularly the MDM2 inhibitors, is the significant perturbation of cellular pathways controlling cell survival and proliferation.
Cell Proliferation Inhibition: Spirooxindole MDM2 inhibitors potently inhibit the growth of cancer cell lines that express wild-type p53. researchgate.net For example, the spirooxindole compound 60 (Alrizomadlin) inhibits cell growth in the SJSA-1 osteosarcoma cell line with an IC₅₀ value of 60 nM. researchgate.net The compound demonstrates high selectivity, showing significantly less activity against cancer cells where p53 is mutated or deleted. researchgate.net This selective anti-proliferative effect is a hallmark of compounds that act by reactivating the p53 pathway.
Apoptosis Induction: The reactivation of p53 by these MDM2 inhibitors directly triggers programmed cell death, or apoptosis. This is a critical mechanism for their anticancer effects. Studies on spiro-pyrrolidine heterocyclic hybrids have shown they induce cell death through a caspase-related apoptotic pathway, specifically involving the activation of caspase-3. nih.gov In xenograft models of human cancer, treatment with MDM2 inhibitors like compounds 59 and 60 leads to strong induction of apoptosis, which is evidenced by the cleavage of PARP and caspase-3 proteins in the tumor tissue. researchgate.net Similarly, other pyrrolidine analogues have been shown to induce apoptosis in HL-60 cells through caspase activation. nih.gov
Biochemical and Biophysical Characterization of Compound-Target Complexes
To fully understand the mechanism of action, a variety of biochemical and biophysical techniques have been employed to characterize the interactions between pyrrolidine analogues and their protein targets at an atomic level. mdpi.com
X-ray Crystallography: This has been a crucial technique for visualizing the precise binding mode of spirooxindole inhibitors to the MDM2 protein. nih.govspringernature.com Co-crystal structures reveal that key moieties of the inhibitors fit into specific hydrophobic pockets on the MDM2 surface that are normally occupied by the p53 protein's own amino acid residues (Phe19, Trp23, and Leu26). researchgate.net For instance, a model based on a co-crystal structure showed that the 3-chloro-2-fluorophenyl group of an inhibitor projects into the Leu26 binding pocket of MDM2. researchgate.net This structural information is invaluable for the rational design and optimization of new, more potent inhibitors. mdpi.com
Isothermal Titration Calorimetry (ITC): ITC is a powerful method used to directly measure the thermodynamic parameters of binding, including the binding affinity (K_d_ or K_i_), enthalpy (ΔH), and entropy (ΔS). nih.govresearchgate.net It has been widely used to quantify the binding of small molecule inhibitors to MDM2. nih.govresearchgate.net For example, ITC was used to confirm the binding of newly discovered MDM2 inhibitor scaffolds and to determine their affinity, with measured values often in the micromolar to nanomolar range. nih.gov This technique provides a complete thermodynamic profile of the interaction without the need for labeling. researchgate.net
Microscale Thermophoresis (MST): MST is another biophysical technique used to quantify biomolecular interactions in solution. It has been applied to measure the binding affinity of spirooxindole derivatives to the MDM2 protein. mdpi.com In one study, MST was used to determine the dissociation constant (K_D_) for a novel spiroxindole-benzimidazole hybrid, identifying its ability to bind MDM2 with a K_D_ of 2.38 μM. mdpi.com
These biophysical methods provide a robust framework for characterizing the direct engagement of this compound analogues with their targets, confirming the mode of action and guiding further drug development efforts. researchgate.net
Biological Activity and Therapeutic Potential of 1 3 Chloro 4 Fluorophenyl Pyrrolidine in Drug Discovery
Anticancer Activity Research
The pyrrolidine (B122466) ring, particularly when substituted with phenyl groups bearing halogen atoms, is a key pharmacophore in the design of novel anticancer agents. Research has explored derivatives of this core structure for their ability to inhibit cancer cell growth both in laboratory cell cultures and in animal models.
Derivatives of the pyrrolidine scaffold have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Studies on polysubstituted pyrrolidines have shown potent proliferation inhibitory actions, with IC₅₀ values indicating high efficacy. researchgate.net For example, certain pyrrolidine derivatives with trifluoromethyl substituents on the phenyl ring displayed strong inhibitory effects against ten different cancer cell lines, with IC₅₀ values ranging from 2.9 to 16 μM. researchgate.net
Hydrazone derivatives of 1-substituted 5-oxopyrrolidine-3-carboxylic acid have also been identified as potent cytotoxic agents. nih.govnih.gov One study found that a hydrazone derivative bearing an N'-(4-methylbenzylidene) moiety was particularly active against melanoma and prostate adenocarcinoma cell lines, with EC₅₀ values of 1.0 µM and 2.5 µM, respectively. nih.gov Another derivative was most active against a triple-negative breast cancer (TNBC) cell line with an EC₅₀ of 6.4 µM. nih.gov Importantly, some of these compounds demonstrated selectivity, being more toxic to cancer cells than to normal human fibroblasts. nih.gov
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Polysubstituted Pyrrolidines (with CF₃) | 10 Cancer Cell Lines | IC₅₀ | 2.9 - 16 µM | researchgate.net |
| Pyrrolidinone-Hydrazone Derivative (N'-(4-methylbenzylidene)) | Melanoma (A375) | EC₅₀ | 1.0 ± 0.2 µM | nih.gov |
| Pyrrolidinone-Hydrazone Derivative (N'-(4-methylbenzylidene)) | Prostate Adenocarcinoma (PPC-1) | EC₅₀ | 2.5 ± 0.6 µM | nih.gov |
| Pyrrolidinone-Hydrazone Derivative (N'-((5-nitrothiophen-2-yl)methylene)) | Triple-Negative Breast Cancer (MDA-MB-231) | EC₅₀ | 6.4 ± 1.1 µM | nih.gov |
| Pyrrolidinone-Hydrazone Derivatives | Prostate Cancer (PPC-1) & Melanoma (IGR39) | EC₅₀ | 2.5 - 20.2 µM | nih.gov |
The anticancer potential of pyrrolidine derivatives has been further substantiated through in vivo studies using animal tumor models. Spirooxindole compounds incorporating a pyrrolidine core have been investigated as potent inhibitors of the MDM2-p53 interaction, a key target in cancer therapy. nih.govacs.org
In a mouse xenograft model using SJSA-1 osteosarcoma cells, one such compound was shown to effectively inhibit tumor growth in a dose-dependent manner. acs.org At a higher dose, it achieved a maximum of 87% tumor regression. acs.org A further optimized version of this compound demonstrated even greater efficacy, achieving complete and long-lasting tumor regression in the same SJSA-1 model. nih.govacs.org This advanced compound also showed dose-dependent tumor growth inhibition in an RS4;11 acute leukemia xenograft model, leading to partial tumor regression. nih.govacs.org These studies highlight the potential of the pyrrolidine scaffold in developing orally bioavailable anticancer drugs with significant in vivo efficacy. nih.gov
| Compound Class | Tumor Model | Key Finding | Reference |
|---|---|---|---|
| Spirooxindole-Pyrrolidine | SJSA-1 Osteosarcoma Xenograft | Dose-dependent tumor growth inhibition; 87% tumor regression at highest dose. | acs.org |
| Optimized Spirooxindole-Pyrrolidine (Compound 60 / AA-115) | SJSA-1 Osteosarcoma Xenograft | Complete and long-lasting tumor regression. | nih.govacs.org |
| Optimized Spirooxindole-Pyrrolidine (Compound 60 / AA-115) | RS4;11 Acute Leukemia Xenograft | Dose-dependent tumor growth inhibition; partial tumor regression. | nih.govacs.org |
Antimicrobial Activity Research
The pyrrolidine ring is a structural component of various compounds investigated for their antimicrobial properties. Research has shown that incorporating this moiety into different chemical frameworks can yield potent activity against a range of bacterial and fungal pathogens.
Fluoroquinolone antibiotics containing pyrrolidine substituents have been synthesized and tested against both Gram-positive and Gram-negative bacteria. nih.gov One series of compounds, featuring an oxime-substituted aminomethyl pyrrolidine ring, demonstrated potent antimicrobial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov A specific compound from this class, LB20304, showed excellent in vivo efficacy and a favorable pharmacokinetic profile in animal studies. nih.gov
Furthermore, the pyrrole (B145914) heterocycle, a close structural relative of pyrrolidine, is found in numerous compounds with significant antibacterial effects. nih.gov For instance, certain pyrrole-3-carboxaldehyde derivatives have shown notable activity against Pseudomonas putida, with MIC values as low as 16 µg/mL. nih.gov Other research has identified pyrrolamides that act as GyrB/ParE inhibitors, a mechanism that provides exceptional antibacterial efficacy against drug-resistant bacterial infections. nih.gov
| Compound Class | Target Organism | Activity/Metric | Reference |
|---|---|---|---|
| Fluoroquinolones with Oxime-Substituted Pyrrolidines | Gram-positive & Gram-negative bacteria (including MRSA) | Potent antimicrobial activity. | nih.gov |
| Pyrrole-3-carboxaldehyde Derivatives | Pseudomonas putida | MIC value of 16 µg/mL. | nih.gov |
| Pyrrolamide-type GyrB/ParE Inhibitor | Drug-resistant bacteria | Exceptional antibacterial efficacy. | nih.gov |
| N-desmethyl and 9-deschloro armeniaspirols | Enterococcus faecium, Enterococcus faecalis, Bacillus subtilis | Lower antibacterial activities compared to chlorinated and methylated compounds. | nih.gov |
Anti-inflammatory Activity Research
While direct research on the anti-inflammatory properties of 1-(3-Chloro-4-fluorophenyl)pyrrolidine is not extensively documented, studies on related heterocyclic structures suggest potential in this area. For example, derivatives of 1,8-naphthyridine, a different nitrogen-containing heterocyclic system, are known to possess anti-inflammatory activities. researchgate.net
Separately, research on natural products has identified compounds with anti-inflammatory effects. nih.gov A phenylpropanoid isolated from Juglans mandshurica was shown to significantly inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E₂ in macrophage cell lines stimulated by lipopolysaccharide (LPS). nih.gov This compound was also effective in an in vivo zebrafish larvae model of inflammation. nih.gov The mechanism of action was linked to the inhibition of the NF-κB and MAPK signaling pathways. nih.gov Although these compounds are structurally distinct from this compound, their activity highlights the broader potential of small molecules to modulate inflammatory responses.
Central Nervous System (CNS) Activity Studies (e.g., Anxiolytic, Antidepressant, Anticonvulsant Properties)
The pyrrolidine scaffold is a privileged structure in the development of agents targeting the central nervous system. Derivatives have been extensively evaluated for a range of CNS activities, including anticonvulsant, anxiolytic, and antidepressant effects.
Derivatives of 4,4-diphenylpyrrolidin-2-one have been studied for their potential as anticonvulsants with anxiolytic and antidepressant properties. dntb.gov.ua Similarly, a series of 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized and evaluated in acute epilepsy models. mdpi.com The most active compound from this series showed a more beneficial efficacy (ED₅₀) and protective index in the maximal electroshock (MES) and 6 Hz seizure tests than the reference drug, valproic acid. mdpi.com This compound's mechanism is believed to involve interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com
Furthermore, annulated pyrrolo researchgate.netnih.govbenzodiazepines have been synthesized and tested, with one derivative exhibiting significant anticonvulsant, sedative, and anxiolytic effects comparable to diazepam. mdpi.com The 5-HT₁ₐ serotonin (B10506) receptor, implicated in anxiety and depression, has been a target for related structures. nih.gov A PET imaging agent containing a 3-chloro-4-fluorophenyl group was developed as a selective 5-HT₁ₐ agonist, demonstrating the utility of this chemical motif in targeting CNS receptors. nih.gov
| Compound Class | Biological Activity | Key Finding | Reference |
|---|---|---|---|
| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivative | Anticonvulsant | Higher potency (ED₅₀) than valproic acid in MES and 6 Hz tests. | mdpi.com |
| Pentacyclic Benzodiazepine Derivative (PBDT 13) | Anticonvulsant, Anxiolytic, Sedative | Potency comparable to diazepam. | mdpi.com |
| Synthetic Neuroactive Steroid (Co 3-0593) | Anxiolytic, Anticonvulsant | Robust anxiolytic effects; effective against pentylenetetrazol-induced seizures. | nih.gov |
| 4,4-diphenylpyrrolidin-2-one derivatives | Anticonvulsant, Anxiolytic, Antidepressant | Identified as potential CNS agents. | dntb.gov.ua |
Other Emerging Biological Activities
Beyond the primary areas of investigation, the chemical scaffolds related to this compound have been associated with other potential biological activities, suggesting diverse therapeutic applications.
For instance, the CDC42 GTPase, a target for some anticancer agents, also plays a role in cardiovascular physiology, immune system function, and bone remodeling, indicating that inhibitors could have applications beyond oncology. nih.gov Additionally, the 1,3,4-thiadiazole (B1197879) ring, another five-membered heterocycle, is present in molecules with a vast array of pharmacological activities, including antiviral, antiparasitic, anti-obesity, and insecticidal properties. mdpi.com These findings underscore the versatility of heterocyclic chemistry in drug discovery and suggest that pyrrolidine-based compounds could be explored for a wider range of biological effects in the future.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-Chloro-4-fluorophenyl)pyrrolidine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogen on the phenyl ring with pyrrolidine under basic conditions (e.g., NaOH in dichloromethane) . Optimization may require adjusting reaction time, temperature, or stoichiometry. Column chromatography (using silica gel with ethyl acetate/hexane gradients) is commonly employed for purification. Monitoring reaction progress via TLC and confirming purity via HPLC (≥95%) are critical .
Q. How should researchers characterize the structural and chemical properties of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm substituent positions on the phenyl and pyrrolidine rings.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- X-ray Crystallography : For absolute configuration determination (if crystalline derivatives are synthesized) .
- HPLC-PDA : To assess purity and detect trace impurities .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates.
- Waste Disposal : Segregate halogenated waste and collaborate with certified disposal agencies to mitigate environmental risks .
- Emergency Response : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous discharge .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions between theoretical and observed reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Hypothesis Testing : Compare computational models (DFT calculations for activation barriers) with empirical data (reaction yields under varying catalysts, e.g., Pd vs. Cu).
- Control Experiments : Systematically alter substituents (e.g., replacing Cl/F with other halogens) to isolate electronic vs. steric effects.
- Statistical Analysis : Use ANOVA to evaluate significance of variables (temperature, solvent polarity) on reaction outcomes .
Q. What strategies are effective for scaling up the synthesis of this compound while maintaining reproducibility?
- Methodological Answer :
- Process Simulation : Apply computational tools (Aspen Plus) to model heat transfer and mixing efficiency in batch reactors .
- In-line Analytics : Implement PAT (Process Analytical Technology) like FTIR for real-time monitoring of intermediate formation.
- Quality-by-Design (QbD) : Define critical process parameters (CPPs) and material attributes (CMAs) using factorial design experiments .
Q. How can conflicting data on the compound’s biological activity be reconciled across different assay systems?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., enzyme inhibition vs. cell-based assays) and apply normalization to account for variability in experimental conditions.
- Dose-Response Curves : Compare EC values across assays to identify assay-specific artifacts (e.g., solubility limitations in high-throughput screens).
- Orthogonal Validation : Confirm activity using unrelated techniques (e.g., SPR for binding affinity vs. functional cellular assays) .
Q. What computational methods are suitable for predicting the physicochemical properties of this compound derivatives?
- Methodological Answer :
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bonding capacity to correlate structure with solubility or membrane permeability.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., GPCRs) to prioritize derivatives for synthesis.
- Docking Studies : Employ AutoDock Vina or Schrödinger Suite to predict binding modes and affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
